(3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group and an indole moiety, which are connected through a methylene bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with indole-3-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
4-Fluorobenzylamine: Another precursor used in the synthesis.
Indole-3-acetic acid: A structurally similar compound with different biological activities.
Uniqueness
(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both a fluorophenyl group and an indole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C24H17FN2O |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3E)-3-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C24H17FN2O/c25-18-11-9-16(10-12-18)14-27-15-17(19-5-2-4-8-23(19)27)13-21-20-6-1-3-7-22(20)26-24(21)28/h1-13,15H,14H2,(H,26,28)/b21-13+ |
InChI Key |
JAVIMICDKUPMHT-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C(=O)N2 |
Origin of Product |
United States |
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